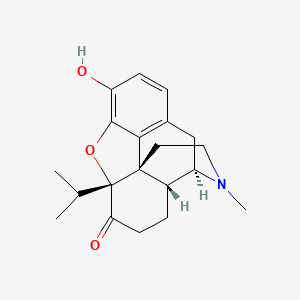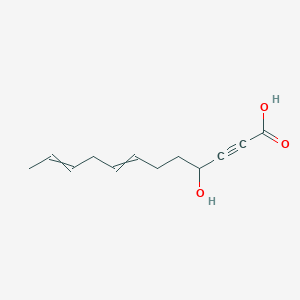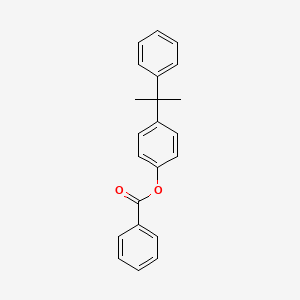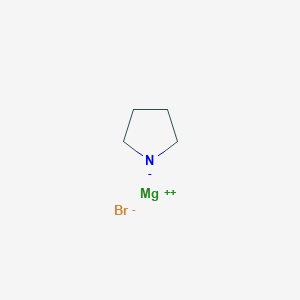
Isopropyldihydromorphinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyldihydromorphinone is a semi-synthetic opioid derived from morphine. It is structurally related to dihydromorphine, with the addition of an isopropyl group. This compound is known for its potent analgesic properties and is used in the management of severe pain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of isopropyldihydromorphinone typically involves the reduction of morphine to dihydromorphine, followed by the introduction of an isopropyl group. The reduction of morphine can be achieved using hydrogenation in the presence of a palladium catalyst. The isopropylation step involves the reaction of dihydromorphine with isopropyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Isopropyldihydromorphinone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can further modify the structure of the compound.
Substitution: The isopropyl group can be substituted with other alkyl groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Alkyl halides such as isopropyl iodide are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of this compound, which can have different pharmacological properties.
Applications De Recherche Scientifique
Isopropyldihydromorphinone has several scientific research applications:
Chemistry: It is used as a reference compound in the study of opioid receptor binding and activity.
Biology: The compound is used in research to understand the mechanisms of pain and analgesia.
Medicine: It is studied for its potential use in pain management, especially in cases where other opioids are ineffective.
Industry: The compound is used in the development of new analgesic drugs and formulations.
Mécanisme D'action
Isopropyldihydromorphinone exerts its effects by binding to opioid receptors in the central nervous system. It primarily acts as an agonist at the mu-opioid receptor, which is responsible for its analgesic effects. The binding of the compound to these receptors inhibits the release of neurotransmitters involved in pain transmission, thereby reducing the perception of pain.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dihydromorphine: A semi-synthetic opioid derived from morphine, similar in structure but without the isopropyl group.
Hydromorphone: Another semi-synthetic opioid with a similar structure but different pharmacological properties.
Uniqueness
Isopropyldihydromorphinone is unique due to the presence of the isopropyl group, which enhances its binding affinity to opioid receptors and increases its potency as an analgesic compared to dihydromorphine and hydromorphone.
Propriétés
Numéro CAS |
63868-38-2 |
|---|---|
Formule moléculaire |
C20H25NO3 |
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
(4R,4aR,7aR,12bS)-9-hydroxy-3-methyl-7a-propan-2-yl-2,4,4a,5,6,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |
InChI |
InChI=1S/C20H25NO3/c1-11(2)20-16(23)7-5-13-14-10-12-4-6-15(22)18(24-20)17(12)19(13,20)8-9-21(14)3/h4,6,11,13-14,22H,5,7-10H2,1-3H3/t13-,14+,19-,20-/m0/s1 |
Clé InChI |
OIADSCSXAVYURL-ILWKUFEGSA-N |
SMILES isomérique |
CC(C)[C@]12C(=O)CC[C@@H]3[C@]14CCN([C@@H]3CC5=C4C(=C(C=C5)O)O2)C |
SMILES canonique |
CC(C)C12C(=O)CCC3C14CCN(C3CC5=C4C(=C(C=C5)O)O2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,3-Dichloro-1-phenylspiro[aziridine-2,9'-fluorene]](/img/structure/B14494056.png)

![[(Cyclobut-1-en-1-yl)sulfanyl]benzene](/img/structure/B14494060.png)
![{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}acetonitrile](/img/structure/B14494065.png)



![2,4,6,8,9-Pentaphenyl-1,3,7-triazabicyclo[3.3.1]non-2-ene](/img/structure/B14494089.png)

![4-Phenyl-2,6,7,8-tetrahydropyrrolo[2,1-c][1,2,4]triazin-3(4H)-one](/img/structure/B14494108.png)

![2,2-Dimethyl-7-oxabicyclo[4.1.0]hept-4-en-3-one](/img/structure/B14494123.png)
![2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4,5-dimethylphenol](/img/structure/B14494138.png)

